[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a purine base, a fluorine atom, and benzoyloxy groups. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of functional groups, selective fluorination, and esterificationThe final steps involve the esterification of the hydroxyl groups with benzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorine atom and benzoyloxy groups enhances its binding affinity and specificity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
- [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate .
Uniqueness
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate is unique due to its specific molecular structure, which includes a purine base and a fluorine atom. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C24H19FN4O5 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H19FN4O5/c25-19-20(34-24(31)16-9-5-2-6-10-16)18(12-32-23(30)15-7-3-1-4-8-15)33-22(19)29-14-28-17-11-26-13-27-21(17)29/h1-11,13-14,18-20,22H,12H2/t18-,19-,20?,22-/m1/s1 |
InChI Key |
YXTKFKCWDQPVRO-AWNUYDFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=CN=CN=C43)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=CN=CN=C43)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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